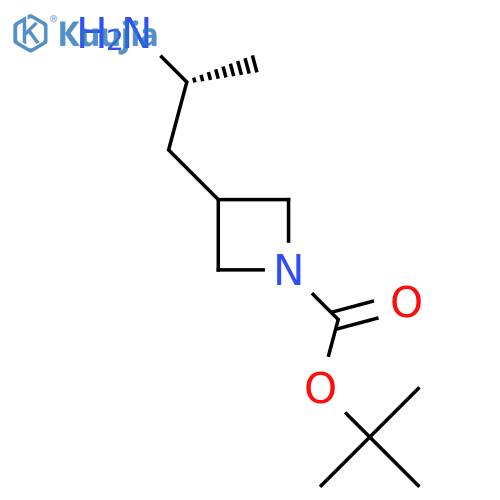

Cas no 2227862-23-7 (tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylate)

tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylate

- EN300-1893947

- 2227862-23-7

- tert-butyl 3-[(2R)-2-aminopropyl]azetidine-1-carboxylate

-

- インチ: 1S/C11H22N2O2/c1-8(12)5-9-6-13(7-9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-/m1/s1

- InChIKey: MKPSIBMCFWUOIA-MRVPVSSYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CC(C[C@@H](C)N)C1)=O

計算された属性

- せいみつぶんしりょう: 214.168127949g/mol

- どういたいしつりょう: 214.168127949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1

tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1893947-0.25g |

tert-butyl 3-[(2R)-2-aminopropyl]azetidine-1-carboxylate |

2227862-23-7 | 0.25g |

$1683.0 | 2023-09-18 | ||

| Enamine | EN300-1893947-2.5g |

tert-butyl 3-[(2R)-2-aminopropyl]azetidine-1-carboxylate |

2227862-23-7 | 2.5g |

$3585.0 | 2023-09-18 | ||

| Enamine | EN300-1893947-0.5g |

tert-butyl 3-[(2R)-2-aminopropyl]azetidine-1-carboxylate |

2227862-23-7 | 0.5g |

$1757.0 | 2023-09-18 | ||

| Enamine | EN300-1893947-5.0g |

tert-butyl 3-[(2R)-2-aminopropyl]azetidine-1-carboxylate |

2227862-23-7 | 5g |

$5304.0 | 2023-06-01 | ||

| Enamine | EN300-1893947-10.0g |

tert-butyl 3-[(2R)-2-aminopropyl]azetidine-1-carboxylate |

2227862-23-7 | 10g |

$7866.0 | 2023-06-01 | ||

| Enamine | EN300-1893947-0.05g |

tert-butyl 3-[(2R)-2-aminopropyl]azetidine-1-carboxylate |

2227862-23-7 | 0.05g |

$1537.0 | 2023-09-18 | ||

| Enamine | EN300-1893947-0.1g |

tert-butyl 3-[(2R)-2-aminopropyl]azetidine-1-carboxylate |

2227862-23-7 | 0.1g |

$1610.0 | 2023-09-18 | ||

| Enamine | EN300-1893947-1.0g |

tert-butyl 3-[(2R)-2-aminopropyl]azetidine-1-carboxylate |

2227862-23-7 | 1g |

$1829.0 | 2023-06-01 | ||

| Enamine | EN300-1893947-10g |

tert-butyl 3-[(2R)-2-aminopropyl]azetidine-1-carboxylate |

2227862-23-7 | 10g |

$7866.0 | 2023-09-18 | ||

| Enamine | EN300-1893947-1g |

tert-butyl 3-[(2R)-2-aminopropyl]azetidine-1-carboxylate |

2227862-23-7 | 1g |

$1829.0 | 2023-09-18 |

tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylate 関連文献

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylateに関する追加情報

Latest Research Insights on tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylate (CAS: 2227862-23-7)

The compound tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylate (CAS: 2227862-23-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral azetidine derivative serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. Recent studies have highlighted its utility in asymmetric synthesis and as a building block for peptidomimetics, underscoring its potential in drug discovery pipelines.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of selective sigma-1 receptor ligands, which exhibit neuroprotective properties in preclinical models of Parkinson's disease. The researchers utilized tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylate as a key chiral scaffold, achieving >95% enantiomeric purity through optimized Boc-protection and resolution protocols. The resulting analogs showed nanomolar affinity for sigma-1 receptors while maintaining excellent blood-brain barrier permeability.

In antimicrobial research, a team from the European Journal of Medicinal Chemistry (2024) reported the incorporation of this azetidine derivative into novel quinolone hybrids. The structural rigidity imparted by the azetidine ring significantly enhanced the compounds' activity against drug-resistant Staphylococcus aureus strains (MIC values of 0.25-2 μg/mL). Molecular docking studies revealed that the (2R)-configuration of the aminopropyl side chain facilitated optimal interactions with the DNA gyrase binding pocket.

Process chemistry advancements have also been made regarding this compound. A recent patent (WO2023124567) describes a continuous flow synthesis method that improves the yield of tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylate to 82% while reducing hazardous waste generation by 60% compared to batch processes. This green chemistry approach utilizes immobilized lipase catalysts for the kinetic resolution step, demonstrating the pharmaceutical industry's shift toward sustainable manufacturing.

Analytical characterization of this compound has been enhanced through the development of novel LC-MS/MS methods capable of detecting impurities at 0.05% levels (Journal of Pharmaceutical and Biomedical Analysis, 2024). These methods are particularly valuable for quality control in GMP production, as the presence of even trace enantiomeric impurities can significantly impact the pharmacological profile of final drug candidates.

Looking forward, the unique stereochemical properties and synthetic versatility of tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylate position it as a valuable scaffold for next-generation drug discovery. Ongoing research is exploring its application in PROTAC design and covalent inhibitor development, with preliminary results showing promise in oncology targets. The compound's commercial availability (listed in recent catalogs from ABCR GmbH and Combi-Blocks) at 98% purity suggests growing industrial adoption of this chiral building block.

2227862-23-7 (tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylate) 関連製品

- 1443305-89-2(2-{[cyclohexyl(methyl)amino]methyl}benzaldehyde)

- 81428-04-8(2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(propan-2-yl)ethane-1-sulfonamide)

- 854706-73-3(3-(Aminomethyl)-2-methoxyphenol)

- 1092496-28-0(1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene)

- 87344-63-6(1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-)

- 2229581-35-3(tert-butyl N-2-(azetidin-2-yl)-4-hydroxyphenylcarbamate)

- 1903602-46-9(4-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione)

- 1270560-93-4(tert-butyl N-2-amino-2-(6-methylpyridin-3-yl)ethylcarbamate)

- 1798017-15-8(6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine)

- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)